N,N-Dimethylcholestan-4-amine
Description
The name suggests a cholestane backbone (a steroid derivative) with a dimethylamino group (-N(CH₃)₂) at position 3. Cholestane derivatives are known for their rigid tetracyclic structure, which influences their physicochemical properties and biological interactions.
Properties
CAS No. |
62057-62-9 |
|---|---|
Molecular Formula |
C29H53N |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-N,N,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-amine |
InChI |
InChI=1S/C29H53N/c1-20(2)10-8-11-21(3)23-15-16-24-22-13-14-26-27(30(6)7)12-9-18-28(26,4)25(22)17-19-29(23,24)5/h20-27H,8-19H2,1-7H3/t21-,22+,23-,24+,25+,26?,27?,28-,29-/m1/s1 |
InChI Key |
XKMMRDYMRVSQFW-MPAFLUDXSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4N(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4N(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylcholestan-4-amine typically involves the alkylation of cholestanol with dimethylamine. One common method is the reductive amination of cholestan-4-one with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylcholestan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylcholestan-4-imine.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The dimethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N,N-Dimethylcholestan-4-imine.
Reduction: Cholestan-4-amine.
Substitution: Various substituted cholestane derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethylcholestan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of membrane properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N,N-Dimethylcholestan-4-amine involves its interaction with biological membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with membrane proteins and receptors.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Group Analysis
- Core Structure Influence: Steroidal Backbone (Hypothetical): The cholestane core offers rigidity and lipophilicity, which may enhance membrane penetration or steroid receptor binding compared to smaller cyclic amines like tetrahydronaphthalen-amines . Quinoline/Pyrimidine Cores: These aromatic systems enable π-π stacking and hydrogen bonding, critical for antimicrobial or anticancer activity (e.g., 2-chloro-N,N-diethylquinolin-4-amine ).
- Substituent Effects: Halogenation: Chlorine in pyrimidine/quinoline derivatives (e.g., ) increases electrophilicity, enhancing interactions with biological targets. Alkyl Groups: Dimethyl (-N(CH₃)₂) vs. diethyl (-N(CH₂CH₃)₂) amines affect steric bulk and solubility. For example, diethyl groups in 4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine reduce solubility but improve lipid membrane penetration .
Uniqueness of this compound (Hypothetical)
While direct evidence is lacking, the cholestane backbone differentiates this compound from the reviewed amines. Key hypothesized features include:
- Steroidal Interactions: Potential for binding steroid hormone receptors or cholesterol transporters, unlike planar aromatic cores.
- Lipophilicity: Higher than pyrimidine/quinoline derivatives, possibly favoring tissue accumulation.
- Synthetic Challenges : Steric hindrance from the cholestane core may complicate functionalization compared to simpler amines .
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